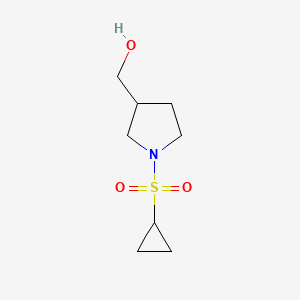
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is an important building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules.
Applications De Recherche Scientifique
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be an important building block in the synthesis of various biologically active molecules such as inhibitors of protein kinases, ion channels, and G protein-coupled receptors. Additionally, it has been used in the synthesis of antiviral and antibacterial agents.
Mécanisme D'action
The exact mechanism of action of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This results in various biochemical and physiological effects.
Biochemical and Physiological Effects
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been found to inhibit the activity of specific ion channels and G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone secretion.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol in lab experiments has several advantages. It is a versatile building block that can be used in the synthesis of various biologically active molecules. Additionally, it has been found to have good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, the use of this compound in lab experiments also has some limitations. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its high potency and specificity can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol. One area of interest is the development of new synthetic methods that can provide higher yields and better purity of the compound. Additionally, there is a need for more research on the mechanism of action of this compound and its effects on specific enzymes and receptors. Another area of interest is the development of new biologically active molecules that can be synthesized using (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol as a building block. Finally, there is a need for more research on the pharmacokinetic properties of this compound and its potential use as a drug candidate.
Conclusion
In conclusion, (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is an important building block in the synthesis of various biologically active molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. It has various biochemical and physiological effects and has good pharmacokinetic properties. However, its use in lab experiments also has some limitations. There are several future directions for research on this compound, including the development of new synthetic methods, the study of its mechanism of action, and the development of new biologically active molecules.
Méthodes De Synthèse
The synthesis of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol involves the reaction of cyclopropylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method has been optimized to provide high yields of the compound with good purity.
Propriétés
IUPAC Name |
(1-cyclopropylsulfonylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-6-7-3-4-9(5-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMDUFEAXQFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

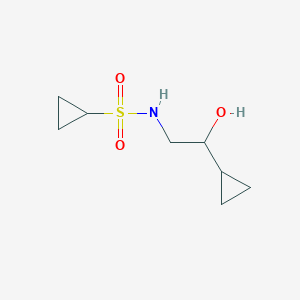
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
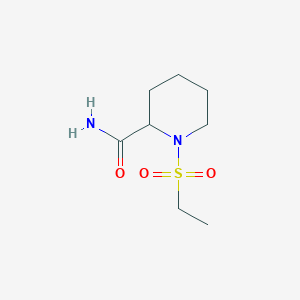
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
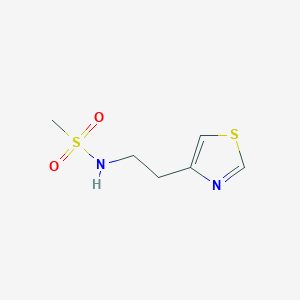
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
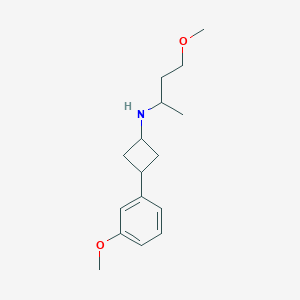

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
